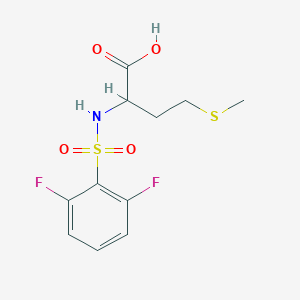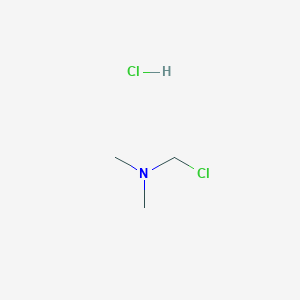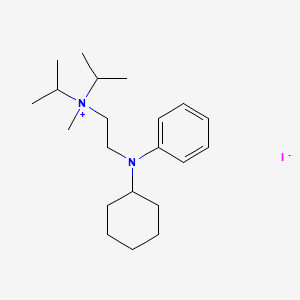![molecular formula C14H11N3O B13729421 2-phenylImidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13729421.png)
2-phenylImidazo[1,2-a]pyridine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenylImidazo[1,2-a]pyridine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential as an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), which plays a role in various inflammatory and allergic responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylImidazo[1,2-a]pyridine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with phenyl isocyanate, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(II) salts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry techniques and advanced purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
2-phenylImidazo[1,2-a]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic aromatic substitution reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
2-phenylImidazo[1,2-a]pyridine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-phenylImidazo[1,2-a]pyridine-6-carboxamide involves its inhibition of hematopoietic prostaglandin D synthase (H-PGDS). This enzyme is responsible for the production of prostaglandin D2, a mediator involved in inflammatory and allergic responses. By inhibiting H-PGDS, the compound reduces the production of prostaglandin D2, thereby potentially alleviating inflammation and allergic symptoms .
Comparaison Avec Des Composés Similaires
2-phenylImidazo[1,2-a]pyridine-6-carboxamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Known for its use in the synthesis of various pharmaceuticals.
2-phenylimidazo[1,2-a]pyridine-6-carboxylic acid: Studied for its potential anti-inflammatory properties.
The uniqueness of this compound lies in its specific inhibition of H-PGDS, making it a promising candidate for therapeutic applications targeting inflammation and allergies .
Propriétés
Formule moléculaire |
C14H11N3O |
|---|---|
Poids moléculaire |
237.26 g/mol |
Nom IUPAC |
2-phenylimidazo[1,2-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C14H11N3O/c15-14(18)11-6-7-13-16-12(9-17(13)8-11)10-4-2-1-3-5-10/h1-9H,(H2,15,18) |
Clé InChI |
ISRSNXPDOYIFHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Formyl-8-hydroxyindolo[3,2-b]carbazole](/img/structure/B13729340.png)
![3-[6-(Trifluoromethyl)-3-indolyl]propanoic Acid](/img/structure/B13729348.png)


![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-phenyl-](/img/structure/B13729362.png)







![7-O-Tert-butyl 2-O-methyl (1S,4R)-3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B13729445.png)

